molecular formula C10H13BrO2 B14850726 4-Bromo-3-(tert-butoxy)phenol

4-Bromo-3-(tert-butoxy)phenol

Cat. No.: B14850726
M. Wt: 245.11 g/mol
InChI Key: KZSUMOOSURPQSA-UHFFFAOYSA-N
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Description

4-Bromo-3-(tert-butoxy)phenol is a brominated phenolic compound featuring a tert-butoxy group at the 3-position and a bromine atom at the 4-position of the aromatic ring. The tert-butoxy group confers steric bulk and stability, which may influence reactivity, solubility, and binding interactions in biological systems. Bromine, as an electron-withdrawing substituent, enhances electrophilic substitution resistance and may modulate electronic properties for targeted applications .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

4-bromo-3-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3

InChI Key

KZSUMOOSURPQSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(tert-butoxy)phenol typically involves the bromination of 3-(tert-butoxy)phenol. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, utilizing efficient brominating agents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(tert-butoxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol without the bromine substituent.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-(tert-butoxy)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-(tert-butoxy)phenol has several applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(tert-butoxy)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Key Properties/Applications References
4-Bromo-3-(1,3-dioxolan-2-yl)phenol 3-position: 1,3-dioxolane Synthesized via acid-catalyzed protection with ethylene glycol (50% yield); used as intermediates in ligand synthesis.
4-Bromo-3-(trifluoromethyl)phenol 3-position: CF₃ Key precursor for dopamine receptor ligands; trifluoromethyl group enhances lipophilicity and metabolic stability.
4-Bromo-2-isopropoxybenzonitrile 2-position: isopropoxy; 4-Br; nitrile Structural analog with nitrile functionality; potential utility in agrochemical or pharmaceutical intermediates.
4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol 3-position: tert-butoxy-propyl chain Exhibits insecticidal activity (IC₅₀ not specified); tert-butoxy group enhances bioavailability in lipid nanosystems.
4-Bromo-3-(carboxymethoxy)-5-phenylthiophene-2-carboxylic acid 3-position: carboxymethoxy; thiophene core Demonstrates binding to Sigma 1 receptor (computational prediction); carboxylic acid groups enhance water solubility.
4-Bromo-3-((phenylsulfonyl)oxadiazole)propoxy-estradiol 3-position: sulfonyl-oxadiazole hybrid Potent anti-proliferative activity (IC₅₀: 3.58–0.0008 μM in cancer cell lines); NO-releasing hybrid enhances cytotoxicity.

Structural and Functional Insights

  • Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions, a property shared with 4-Bromo-3-(trifluoromethyl)phenol .
  • Biological Activity: Compounds with tert-butoxy or bulky alkoxy groups (e.g., 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol) show enhanced bioactivity due to improved membrane permeability and sustained release in lipid-based formulations .
  • Synthetic Accessibility: Acid-catalyzed protection strategies (e.g., using p-TsOH•H₂O with ethylene glycol) yield 50% for 4-Bromo-3-(1,3-dioxolan-2-yl)phenol, whereas tert-butoxy derivatives may require harsher conditions or specialized reagents .

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